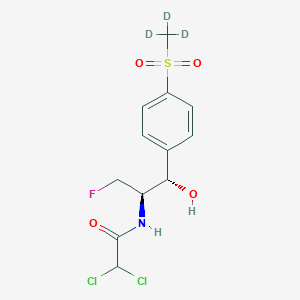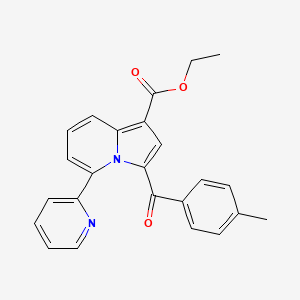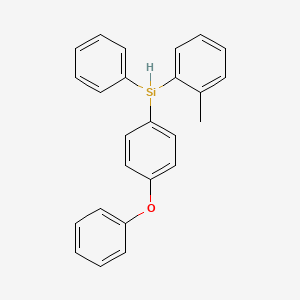
ent-Florfenicol-(Methyl-D3)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ent-Florfenicol-(Methyl-D3): is a deuterated form of Florfenicol, a fluorinated derivative of thiamphenicol. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine. The deuterium labeling in ent-Florfenicol-(Methyl-D3) allows for more precise tracking and analysis in various experimental settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ent-Florfenicol-(Methyl-D3) involves the incorporation of deuterium atoms into the Florfenicol molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere .
Industrial Production Methods: Industrial production of ent-Florfenicol-(Methyl-D3) follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. Quality control measures are implemented to ensure the purity and isotopic labeling of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: ent-Florfenicol-(Methyl-D3) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Chemistry: ent-Florfenicol-(Methyl-D3) is used as a tracer in chemical reactions to study reaction mechanisms and pathways. The deuterium labeling allows for precise tracking of the compound through various stages of a reaction.
Biology: In biological research, ent-Florfenicol-(Methyl-D3) is used to study the metabolism and pharmacokinetics of Florfenicol. The deuterium labeling helps in distinguishing the compound from its non-labeled counterparts in biological systems.
Medicine: The compound is used in pharmacological studies to investigate the efficacy and safety of Florfenicol-based treatments. It is also used in drug development to study the metabolic pathways and potential drug interactions.
Industry: In the pharmaceutical industry, ent-Florfenicol-(Methyl-D3) is used in the development of new antibiotics and other therapeutic agents. The compound’s unique properties make it valuable in the formulation and testing of new drugs .
Mécanisme D'action
ent-Florfenicol-(Methyl-D3) exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S and 70S ribosomal subunits, preventing the formation of peptide bonds and thus inhibiting bacterial growth. The molecular targets include the ribosomal RNA and associated proteins involved in the translation process .
Comparaison Avec Des Composés Similaires
Florfenicol: The non-deuterated form of ent-Florfenicol-(Methyl-D3).
Thiamphenicol: A chlorinated derivative of Florfenicol.
Chloramphenicol: Another member of the amphenicol class of antibiotics.
Uniqueness: ent-Florfenicol-(Methyl-D3) is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise tracking in experimental settings. This makes it particularly valuable in research applications where accurate measurement and analysis are crucial .
Propriétés
Formule moléculaire |
C12H14Cl2FNO4S |
|---|---|
Poids moléculaire |
361.2 g/mol |
Nom IUPAC |
2,2-dichloro-N-[(1S,2R)-3-fluoro-1-hydroxy-1-[4-(trideuteriomethylsulfonyl)phenyl]propan-2-yl]acetamide |
InChI |
InChI=1S/C12H14Cl2FNO4S/c1-21(19,20)8-4-2-7(3-5-8)10(17)9(6-15)16-12(18)11(13)14/h2-5,9-11,17H,6H2,1H3,(H,16,18)/t9-,10-/m0/s1/i1D3 |
Clé InChI |
AYIRNRDRBQJXIF-JLPIQOAMSA-N |
SMILES isomérique |
[2H]C([2H])([2H])S(=O)(=O)C1=CC=C(C=C1)[C@@H]([C@H](CF)NC(=O)C(Cl)Cl)O |
SMILES canonique |
CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)NC(=O)C(Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N'-[(E)-(2,6-dichlorophenyl)methylidene]-4-methoxybenzohydrazide](/img/structure/B11938316.png)
![N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]naphthalene-1-sulfonamide](/img/structure/B11938326.png)

![5-Azatricyclo[6.3.1.04,9]dodeca-2,8(12),10-trien-6-one](/img/structure/B11938334.png)
![2-[3-Hydroxy-2-[2-(naphthalen-2-ylmethylsulfonyl)acetyl]imino-1,3-thiazol-4-yl]acetic acid](/img/structure/B11938339.png)

![N-[1-[[[(3-Bromophenyl)amino]thioxomethyl]amino]-2,2,2-trichloroethyl]nonanamide](/img/structure/B11938349.png)




